Isopropyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
Isopropyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C11H12N2O3. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-3-oxobutanoic acid with cyanoacetic acid and isopropyl alcohol in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Isopropyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activities .
Biology
The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways .
Medicine
In medicinal chemistry, derivatives of dihydropyridine, including this compound, are explored for their potential therapeutic effects. They are investigated for their roles in treating various diseases, including cardiovascular and neurological disorders .
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of Isopropyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the human uridine phosphorylase-1 enzyme, which controls the cell concentration of uridine. This inhibition can lead to cell cycle arrest and reduced cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Potassium 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-olate (CPBMF65)
Uniqueness
Isopropyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
propan-2-yl 5-cyano-2-methyl-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-6(2)16-11(15)9-4-8(5-12)10(14)13-7(9)3/h4,6H,1-3H3,(H,13,14) |
InChI Key |
UDCBITQTBCDUBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C(=O)OC(C)C |
Origin of Product |
United States |
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